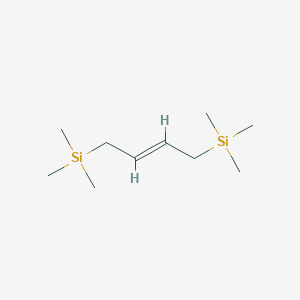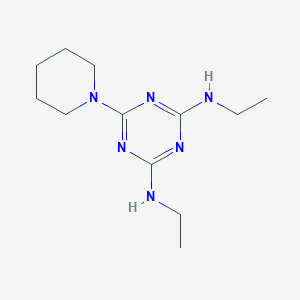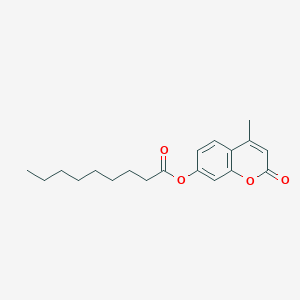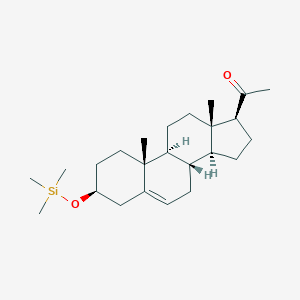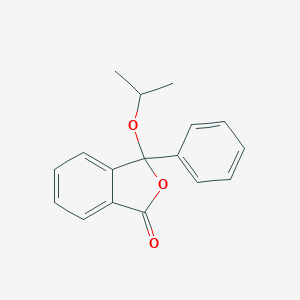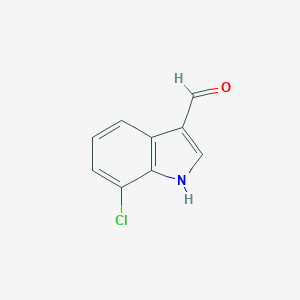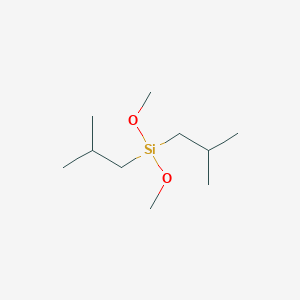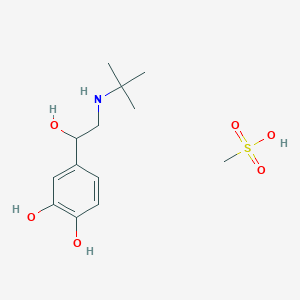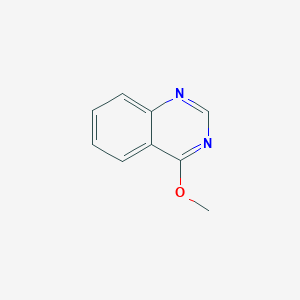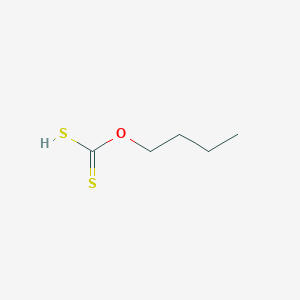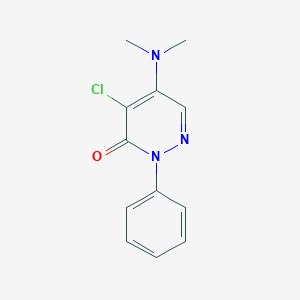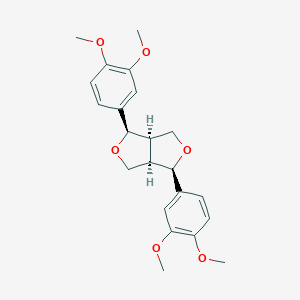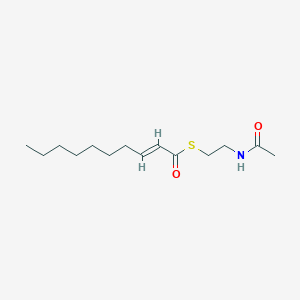
S-(2-acetamidoethyl) (E)-dec-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-acetamidoethyl) (E)-dec-2-enethioate, also known as AEDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEDT is a thiol-reactive molecule that is highly selective towards cysteine residues and has been used in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used in various scientific research applications, including protein labeling, protein cross-linking, and enzyme inhibition studies. S-(2-acetamidoethyl) (E)-dec-2-enethioate is a thiol-reactive molecule that selectively reacts with cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used as an inhibitor of cysteine proteases, such as cathepsin B and L, which play a role in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the selective reaction of the thiol group on cysteine residues in proteins. S-(2-acetamidoethyl) (E)-dec-2-enethioate forms a covalent bond with the cysteine residue, resulting in the formation of a thioether linkage. This covalent bond can be used to label or cross-link proteins or to inhibit the activity of cysteine proteases.
Biochemische Und Physiologische Effekte
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been shown to have various biochemical and physiological effects. S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used to label and cross-link proteins, allowing for the visualization and identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used to inhibit the activity of cysteine proteases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its high selectivity towards cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate is also relatively easy to synthesize, with a yield of around 70%. However, one of the limitations of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its potential toxicity, which can affect the results of experiments. It is important to use S-(2-acetamidoethyl) (E)-dec-2-enethioate in appropriate concentrations and to perform toxicity tests before using it in experiments.
Zukünftige Richtungen
There are many future directions for the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in scientific research. One potential direction is the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in the study of protein-protein interactions and the identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate could also be used in the development of new inhibitors for cysteine proteases, which play a role in various diseases. Additionally, S-(2-acetamidoethyl) (E)-dec-2-enethioate could be used in the development of new imaging techniques for the visualization of protein complexes in cells. Overall, S-(2-acetamidoethyl) (E)-dec-2-enethioate has the potential to be a valuable tool in various scientific research applications.
Synthesemethoden
The synthesis of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the reaction of 10-undecenoic acid with thionyl chloride to form 10-undecenoyl chloride. This intermediate is then reacted with 2-aminoethanol to form the desired product, S-(2-acetamidoethyl) (E)-dec-2-enethioate. The overall yield of this synthesis method is around 70%, making it an efficient and reliable method for producing S-(2-acetamidoethyl) (E)-dec-2-enethioate.
Eigenschaften
CAS-Nummer |
15493-41-1 |
|---|---|
Produktname |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
Molekularformel |
C14H25NO2S |
Molekulargewicht |
271.42 g/mol |
IUPAC-Name |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9+ |
InChI-Schlüssel |
HYDKTIAWESXLEF-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)SCCNC(=O)C |
SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
Kanonische SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
Synonyme |
2-decenoic acid N-acetylcysteamine thioester 2-decenoic acid N-acetylcysteamine thioester, (E)-isomer 2-decenoic-NACS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



